![molecular formula C19H28FN3O3 B14624184 1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid CAS No. 58831-05-3](/img/structure/B14624184.png)
1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)decyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Addition of the Decyl Chain: The decyl chain can be attached through a Friedel-Crafts alkylation reaction, where a decyl halide reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1-[2-(4-Fluorophenyl)decyl]imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)decyl]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
1-[2-(4-Fluorophenyl)decyl]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)decyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)imidazole: Shares the imidazole ring and fluorophenyl group but lacks the decyl chain.
1-(4-Chlorophenyl)imidazole: Similar structure but with a chlorine atom instead of a fluorine atom.
5-(4-Fluorophenyl)-1H-imidazol-2-amine: Contains an imidazole ring and fluorophenyl group with an additional amine group.
Uniqueness
1-[2-(4-Fluorophenyl)decyl]imidazole is unique due to the presence of the decyl chain, which can influence its physical and chemical properties, such as solubility and membrane permeability .
Properties
CAS No. |
58831-05-3 |
|---|---|
Molecular Formula |
C19H28FN3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)decyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H27FN2.HNO3/c1-2-3-4-5-6-7-8-18(15-22-14-13-21-16-22)17-9-11-19(20)12-10-17;2-1(3)4/h9-14,16,18H,2-8,15H2,1H3;(H,2,3,4) |
InChI Key |
WARZZMXBLGPKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
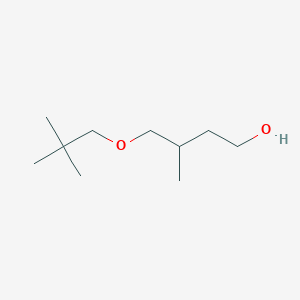
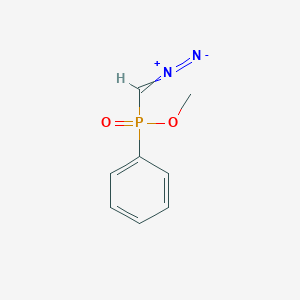
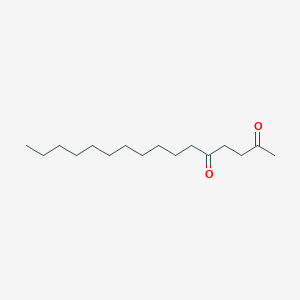
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
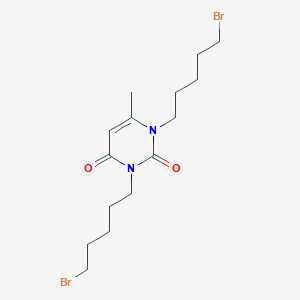

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
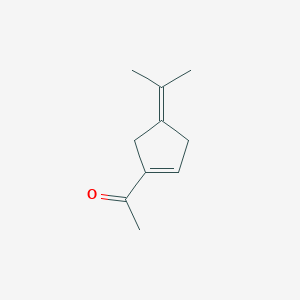



![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
